N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(2-fluorophenoxy)acetamide
Description
N-[2-(2,4-Dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(2-fluorophenoxy)acetamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 2,4-dimethylphenyl group at position 2 and a 2-fluorophenoxyacetamide moiety at position 2. Its molecular framework combines aromatic, electron-withdrawing (fluorine), and electron-donating (methyl) groups, which influence its physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(2-fluorophenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2S/c1-13-7-8-18(14(2)9-13)25-21(15-11-28-12-17(15)24-25)23-20(26)10-27-19-6-4-3-5-16(19)22/h3-9H,10-12H2,1-2H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPMKLVXDHOEII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)COC4=CC=CC=C4F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(2-fluorophenoxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core fused with a dimethylphenyl group and a fluorophenoxyacetamide moiety. Its molecular formula is with a molecular weight of approximately 391.53 g/mol. The structural characteristics contribute to its pharmacological properties and interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C23H25N3OS |
| Molecular Weight | 391.53 g/mol |
| LogP | 5.486 |
| PSA | 72.22 Ų |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a study highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent .
Case Study: In Vitro Anticancer Screening
In a screening of a drug library against multicellular spheroids, this compound demonstrated promising results in reducing tumor growth compared to control groups. The compound was effective at low micromolar concentrations, showcasing its potency in disrupting cancer cell metabolism .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cancer cells. The thieno[3,4-c]pyrazole core is believed to play a critical role in binding to these targets, potentially affecting pathways related to cell survival and proliferation.
Autotaxin Inhibition
Research has also explored the compound's role as an autotaxin (ATX) inhibitor. Autotaxin is involved in various physiological processes such as inflammation and cancer metastasis. Compounds with similar structures have shown varying degrees of inhibitory activity against ATX, making them candidates for therapeutic development in chronic inflammatory diseases .
| Compound | IC50 (µM) | Biological Activity |
|---|---|---|
| N-[2-(2,4-dimethylphenyl)-... | 30.5 | Moderate ATX inhibition |
| KM-26 | 15.0 | Strong ATX inhibition |
| KM-28 | 20.0 | Moderate ATX inhibition |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest that the compound exhibits favorable membrane permeability and metabolic stability . However, further toxicological assessments are necessary to establish safety profiles for potential clinical use.
Scientific Research Applications
Anticancer Activity
Preliminary studies suggest that compounds with similar structures may exhibit significant anticancer properties. For instance, derivatives of thieno[3,4-c]pyrazole have shown promising results against various cancer cell lines:
- SNB-19 : Percent Growth Inhibition (PGI) of 86.61%
- OVCAR-8 : PGI of 85.26%
- NCI-H40 : PGI of 75.99%
These results indicate that modifications to the thieno[3,4-c]pyrazole structure can lead to enhanced anticancer activity .
Antitubercular Potential
The compound is also being investigated for its potential as an antitubercular agent. A related series of compounds demonstrated potent activity against Mycobacterium tuberculosis, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 64 μg/mL . The structure-activity relationship (SAR) studies suggest that modifications in the phenoxy and acetamide groups can significantly influence biological efficacy.
Anti-inflammatory Properties
In silico studies have indicated that derivatives of this compound may serve as inhibitors of key inflammatory pathways, such as the 5-lipoxygenase pathway . This suggests potential applications in treating inflammatory diseases.
Case Study 1: Anticancer Evaluation
A recent study focused on synthesizing various thieno[3,4-c]pyrazole derivatives and evaluating their anticancer activities across multiple cell lines. The findings revealed that specific substitutions on the thieno core led to enhanced cytotoxic effects, particularly against ovarian and brain cancer cell lines .
Case Study 2: Antitubercular Activity Assessment
Another study synthesized a series of phenoxyacetamide derivatives and assessed their antitubercular activity using microdilution methods. The most potent derivative exhibited an MIC value comparable to established antitubercular agents, highlighting the potential for further development in this area .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is part of a broader class of N-substituted thienopyrazole acetamides. Key analogues and their comparative features are outlined below:
Pharmacological Implications
- Fluorine vs. Chlorine: The 2-fluorophenoxy group may enhance metabolic stability compared to chlorinated analogues, as fluorine’s small size and high electronegativity reduce undesired metabolic oxidation .
Research Findings and Data Gaps
- Experimental Data : While melting points and crystallographic data are available for simpler analogues (e.g., 459–461 K for 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide), similar data for the target compound remain unreported .
- Biological Activity: No direct studies on the target compound’s efficacy or toxicity were identified in the provided evidence.
Q & A
Q. Yield Optimization :
- Monitor temperature (e.g., 273 K for substitution reactions ) and time to minimize by-products.
- Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) for purification .
- Employ statistical design of experiments (DoE) to identify critical variables (e.g., reagent ratios, solvent polarity) .
Basic: What analytical techniques are essential for confirming the compound’s structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm, acetamide carbonyl at ~δ 170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ matching theoretical mass ± 0.001 Da) .
- X-Ray Crystallography : Resolve crystal packing and dihedral angles (e.g., 65.2° between aromatic rings in analogs) .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection (λ = 254 nm) .
Advanced: How can computational modeling guide the optimization of synthetic pathways or biological activity?
Methodological Answer:
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict intermediates and transition states to identify energetically favorable pathways .
- Molecular Docking : Simulate interactions with biological targets (e.g., kinases, GPCRs) to prioritize substituents with high binding affinity (e.g., fluorophenyl groups enhancing hydrophobic interactions) .
- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) to refine structural modifications .
Advanced: How should researchers address contradictions in bioactivity data across studies?
Methodological Answer:
- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation times, solvent controls). For example, discrepancies in IC₅₀ values may arise from variations in ATP concentrations in kinase assays .
- Dose-Response Curves : Use 8–10 concentration points to ensure accurate EC₅₀/IC₅₀ calculations .
- Meta-Analysis : Compare structural analogs (e.g., chlorophenyl vs. fluorophenyl derivatives) to isolate substituent-specific effects .
Advanced: What strategies resolve low solubility or stability during in vitro assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO (≤0.1% v/v) with surfactants (e.g., Tween-80) or cyclodextrins to enhance aqueous solubility .
- Light/Temperature Sensitivity : Store solutions in amber vials at −20°C and avoid freeze-thaw cycles .
- Prodrug Modification : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Substituent Variation : Synthesize derivatives with modified aryl (e.g., 3,4-dichlorophenyl) or acetamide groups (e.g., methyl vs. ethyl esters) .
- Biological Profiling : Test against a panel of targets (e.g., cancer cell lines, microbial strains) using standardized protocols (e.g., MTT assay, MIC determination) .
- 3D-QSAR Models : Align molecular fields (CoMFA/CoMSIA) to correlate steric/electronic features with activity .
Advanced: What experimental and computational methods validate the compound’s mechanism of action?
Methodological Answer:
- Kinetic Studies : Measure enzyme inhibition (e.g., IC₅₀, Kᵢ) under varied substrate concentrations to distinguish competitive/non-competitive binding .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₒₙ/kₒff) with purified target proteins .
- CRISPR/Cas9 Knockout Models : Confirm target dependency in cellular assays (e.g., apoptosis rescue in knockout vs. wild-type cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
